molecular formula C₉H₇ClO₄S B016287 4-Chlorosulfonylcinnamic acid CAS No. 17641-30-4

4-Chlorosulfonylcinnamic acid

Cat. No.: B016287
CAS No.: 17641-30-4
M. Wt: 246.67 g/mol
InChI Key: ZGGPGWYMMZNPOY-UHFFFAOYSA-N
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Description

4-Chlorosulfonylcinnamic acid, also known as this compound, is a useful research compound. Its molecular formula is C₉H₇ClO₄S and its molecular weight is 246.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • It is used in developing methods for removing 2,4-Dichlorophenoxyacetic acid (2,4-D) from contaminated sites. This application is crucial for environmental remediation and pollution control (Abigail et al., 2017).

  • Derivatives of 4-Chlorosulfonylcinnamic acid show potential as topical anti-glaucoma agents. These derivatives have demonstrated in vivo activity and a prolonged duration of action, offering a promising avenue for glaucoma treatment compared to currently used drugs (Mincione et al., 2001).

  • It has shown inhibitory effects on tyrosinase, which may be useful in designing novel tyrosinase inhibitors. This is significant for applications in dermatology and cosmetic science (Cui et al., 2017).

  • In textile engineering, 4-aminobenzenesulfonic acid–chloro–triazine adduct treated cotton fabrics, which includes a derivative of this compound, showed higher antimicrobial activity against Staphylococcus aureus (Son et al., 2006).

  • It's used in the one-pot synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids, achieved in high yields, which has implications in organic chemistry and pharmaceutical synthesis (Zhang et al., 2008).

  • It plays a role in the degradation and mineralization of 4-chlorophenol during electrochemical oxidation, which is significant for environmental chemistry and pollution treatment strategies (Qiao et al., 2021).

Properties

IUPAC Name

(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGPGWYMMZNPOY-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reported synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid?

A1: The research describes a "one-pot" synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids using trans-4-chlorosulfonylcinnamic acid as a starting material [, ]. This is notable because one-pot syntheses are generally considered more efficient and environmentally friendly than multi-step procedures. The reactions proceed in an aqueous medium, further enhancing their potential "green chemistry" applications.

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